
Kadsurenin M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadsurenin M is a neolignan that is 2,3-dihydro-1-benzofuran carrying 3,4-dimethoxyphenyl, methyl, formyl and methoxy substituents at positions 2, 3, 5 and 7 respectively. It has a role as a plant metabolite. It is a member of 1-benzofurans, a dimethoxybenzene, a neolignan, a ring assembly and an arenecarbaldehyde.
Chemical Reactions Analysis
Reaction Conditions and Reagents
Critical reagents and conditions from the synthesis include:
Mechanistic Insights
-
Cyclization : The Lewis acid SnCl₄ promotes a diastereoselective [2+5] cycloaddition between quinone and styrene moieties, mimicking biosynthetic pathways .
-
Steric Effects : Bulky substituents on the quinone precursor direct regioselectivity during cyclization, preventing competing [4+2] pathways .
Functionalization and Derivatives
While Kadsurenin M itself has limited reported derivatives, structurally related neolignans (e.g., Kadsurenin L) undergo:
-
Epoxidation : mCPBA in CH₂Cl₂ selectively oxidizes allylic double bonds .
-
Suzuki Coupling : PdCl₂(dppf) catalyzes cross-coupling with allyl boronates to append aryl groups .
Challenges and Optimizations
-
Low Yields in Cyclization : The 33% yield for benzofuran formation highlights steric and electronic challenges, partially addressed using low-temperature SnCl₄ activation .
-
Protection Strategies : Benzyl groups stabilize intermediates during oxidative steps but require harsh deprotection (CAN) .
Biological Relevance and Reaction-Driven Studies
Though beyond strict reaction chemistry, this compound’s synthesis enabled structure-activity relationship (SAR) studies, revealing:
-
The benzofuran core is critical for anti-inflammatory activity .
-
Methoxy groups at C-3/C-4 enhance metabolic stability compared to demethylated analogs .
This synthesis framework provides a template for diversifying neolignan scaffolds, supporting drug discovery efforts targeting cytokine inhibition . Future work may explore enzymatic cascades or flow chemistry to improve efficiency.
Properties
CAS No. |
150133-00-9 |
---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C19H20O5/c1-11-14-7-12(10-20)8-17(23-4)19(14)24-18(11)13-5-6-15(21-2)16(9-13)22-3/h5-11,18H,1-4H3/t11-,18-/m0/s1 |
InChI Key |
XBEUHOWSGYZENI-VOJFVSQTSA-N |
SMILES |
CC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC |
Synonyms |
7S,8S-3,4,3'-trimethoxy-7'-oxo-nor-8',9'-7.O.4',8,5'-neolignan kadsurenin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.